1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) is a compound that belongs to the class of thienothiophenes. Thienothiophenes are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) typically involves the reaction of thieno[3,2-b]thiophene with N-phenylmethanimine under specific conditions. One common method is the Stille coupling reaction, which involves the use of palladium catalysts and organotin reagents . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction or other similar synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
- Thieno[3,2-b]thiophene-DPP based compounds
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C20H14N2S2 |
---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-phenyl-1-[5-(phenyliminomethyl)thieno[3,2-b]thiophen-2-yl]methanimine |
InChI |
InChI=1S/C20H14N2S2/c1-3-7-15(8-4-1)21-13-17-11-19-20(23-17)12-18(24-19)14-22-16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
VUCBWFNHSDTLGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC3=C(S2)C=C(S3)C=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.